![molecular formula C15H21NO4S B2755393 N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 879182-39-5](/img/structure/B2755393.png)
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1984. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP-47,497 has been extensively studied for its potential therapeutic applications and its effects on the human body.
Applications De Recherche Scientifique
Stereochemical Transformations
Research into the stereochemical course of rearrangements involving similar sulfonamides has been conducted, showing that these compounds can undergo chemical transformations to produce bicyclic sulfonamides with specific configurations. Such studies contribute to our understanding of the stereochemistry in organic synthesis, providing insight into the creation of compounds with desired chiral properties (Müller, Riegert, & Bernardinelli, 2004).
Antibacterial Agent Transformation
Investigations on sulfamethoxazole, a sulfonamide antibacterial, have shown rapid reactions with free chlorine, highlighting the fate of sulfonamides in municipal wastewaters and drinking waters. This research is crucial for understanding how water treatment processes affect the persistence and transformation of sulfonamide drugs in the environment (Dodd & Huang, 2004).
Cancer Therapeutics
Sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), with certain CA isoforms overexpressed in tumors. This property has been exploited in the development of ruthenium(II) p-cymene complexes of Schiff base ligands of benzenesulfonamide, showing selective cytotoxicity towards cancer cells. This research underscores the therapeutic potential of sulfonamides in cancer treatment, offering a path to more targeted and effective anticancer drugs (Maji et al., 2021).
Glycoconjugate Sulfonamides for Cancer Therapy
A novel class of glycoconjugate benzene sulfonamides with diverse carbohydrate-triazole tails has been synthesized and assessed for inhibition against human CA isozymes, demonstrating potential for new cancer therapies based on CA inhibition. These compounds provide a promising avenue for the development of selective inhibitors targeting tumor-associated isoforms (Wilkinson et al., 2006).
Precursor to Biologically Active Compounds
N-Cyclohexyl-N-propylbenzenesulfonamide serves as a precursor for the synthesis of biologically active sulfur-containing heterocyclic compounds. Understanding its chemical structure and properties facilitates the development of novel drugs and therapeutic agents (Haider et al., 2009).
Propriétés
IUPAC Name |
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-21(18,16-12-5-2-1-3-6-12)13-7-8-14-15(11-13)20-10-4-9-19-14/h7-8,11-12,16H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHUSWPFBQVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.